molecular formula C4H2BrNO2S B13855778 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde

4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde

Cat. No.: B13855778
M. Wt: 208.04 g/mol
InChI Key: DOFLKUWTBOIQFL-UHFFFAOYSA-N
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Description

4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, an oxo group, and an aldehyde group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the thiazole ring . The reaction conditions often include heating under reflux and the use of a base such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Bromo-2-oxo-3H-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Bromo-2-oxo-3H-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

Molecular Formula

C4H2BrNO2S

Molecular Weight

208.04 g/mol

IUPAC Name

4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C4H2BrNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8)

InChI Key

DOFLKUWTBOIQFL-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(NC(=O)S1)Br

Origin of Product

United States

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